1-(Azepan-2-yl)ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(Azepan-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Azepane + Acetic Anhydride: The azepane is reacted with acetic anhydride in the presence of a catalyst, such as pyridine, at a temperature of around 60-80°C. The reaction yields this compound as the primary product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Azepan-2-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions and their conditions are:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
1-(Azepan-2-yl)ethan-1-one has several scientific research applications across different fields:
Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may have therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Azepan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
The molecular targets and pathways involved depend on the specific application of the compound. In medicinal research, it may target specific enzymes or receptors involved in disease processes, while in biochemical studies, it may be used to probe the function of particular proteins.
Comparison with Similar Compounds
1-(Azepan-2-yl)ethan-1-one can be compared with other similar compounds, such as 1-(1-Azepanyl)ethanone and 2-(1-Azepanyl)ethanol. These compounds share structural similarities but differ in their functional groups and reactivity.
1-(1-Azepanyl)ethanone: This compound has a similar azepane ring structure but differs in the position of the acetyl group. It exhibits similar chemical reactivity but may have different biological activities.
2-(1-Azepanyl)ethanol: This compound contains a hydroxyl group instead of an acetyl group. It has different chemical properties and reactivity, making it useful for different applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(azepan-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-7(10)8-5-3-2-4-6-9-8/h8-9H,2-6H2,1H3 |
InChI Key |
BEJGZWLUWPZVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCCN1 |
Origin of Product |
United States |
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